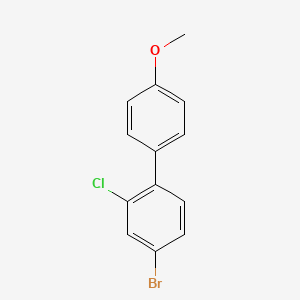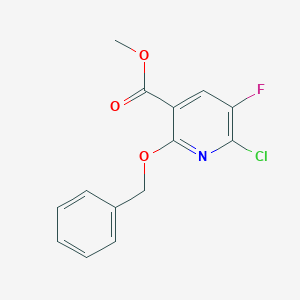
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-(benzyloxy)-2-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZnO nanoparticles can be employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Industry: Can be used in the development of new materials with specific properties, such as antimicrobial coatings .
Mécanisme D'action
The mechanism of action of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets:
Antibacterial Activity: The compound binds to bacterial DNA gyrase, inhibiting its activity and leading to bacterial cell death.
Antifungal Activity: It disrupts the fungal cell membrane, causing cell lysis.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antibacterial and antifungal properties.
4,5-Substituted-2-aminothiazoles: These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which enhances its biological activities compared to simpler thiazole derivatives. The presence of the benzyloxy and methyl groups contributes to its increased potency and selectivity in various applications .
Propriétés
Formule moléculaire |
C17H16N2OS |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-(2-methyl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-12-9-14(20-11-13-5-3-2-4-6-13)7-8-15(12)16-10-19-17(18)21-16/h2-10H,11H2,1H3,(H2,18,19) |
Clé InChI |
NKRBVXICXAFUPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


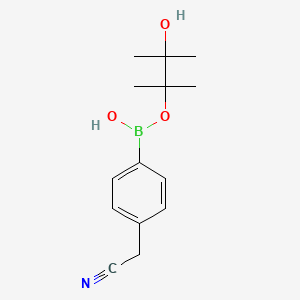

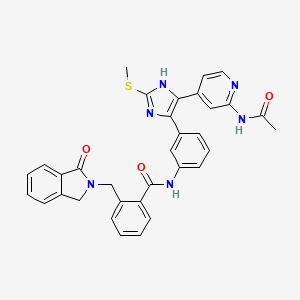
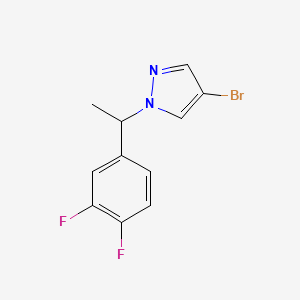
![2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14764897.png)
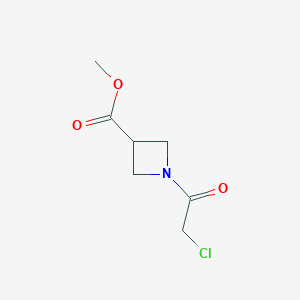
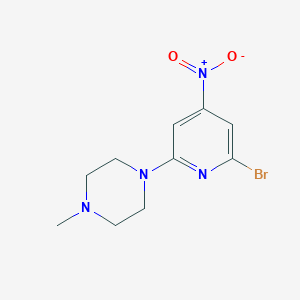
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
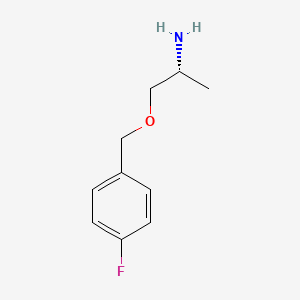
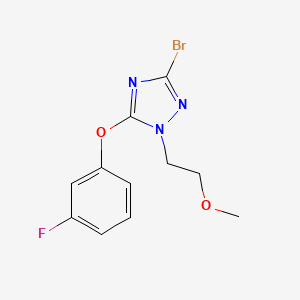
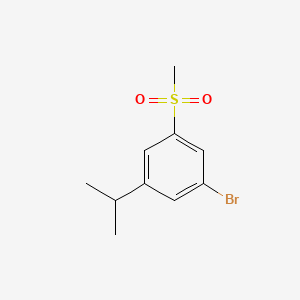
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
